molecular formula C8H15NO2 B067977 N-Methoxy-N-methylcyclopentanecarboxamide CAS No. 167303-65-3

N-Methoxy-N-methylcyclopentanecarboxamide

Cat. No.: B067977
CAS No.: 167303-65-3
M. Wt: 157.21 g/mol
InChI Key: SHWIBMYQMRXLHI-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcyclopentanecarboxamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with a methoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Methoxy-N-methylcyclopentanecarboxamide typically begins with cyclopentanecarboxylic acid.

    Esterification: The carboxylic acid is first converted to its corresponding ester using methanol and an acid catalyst.

    Amidation: The ester is then reacted with methylamine to form the N-methylamide.

    Methoxylation: Finally, the N-methylamide is treated with methanol and a suitable base to introduce the methoxy group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methoxy-N-methylcyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N-methylcyclopentanecarboxamide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: N-methylcyclopentanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methoxy-N-methylcyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

    N-Methylcyclopentanecarboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-Methoxycyclopentanecarboxamide: Lacks the methyl group, affecting its binding interactions and biological activity.

    Cyclopentanecarboxamide: The parent compound without any substitutions on the nitrogen atom.

Uniqueness: N-Methoxy-N-methylcyclopentanecarboxamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom. This dual substitution enhances its chemical versatility and allows for fine-tuning of its reactivity and interactions with biological targets. The combination of these functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methoxy-N-methylcyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWIBMYQMRXLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167303-65-3
Record name N-methoxy-N-methylcyclopentanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclopentane carbonyl chloride (65 g, 0.49 mol) was added dropwise into a mixture of Et3N (180 mL, 1.3 mol) and N,O-dimethyl hydroxylamine hydrochloride (50 g, 0.52 mol) in anhydrous CH2Cl2 at 0° C. After the addition, the reaction mixture was allowed to stir at ambient temperature overnight. To the reaction mixture was added about 100 g of crushed ice followed 100 g of water. The mixture was separated, and the aqueous layer was extracted with CH2Cl2 (100 mL×2). The combined organic layers were washed with 1 N HCl, water, brine and dried over Na2SO4. The solvent was removed under reduced pressure to afford 61 g of desired product as oil in 78.8% of yield.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Oxalyl chloride (7.5 ml, 85 mmol) was added dropwise to a stirred solution of cyclopentanecarboxylic acid (4.56 g, 40 mmol) and dimethylformamide (2 drops) in dichloromethane (20 ml) under nitrogen at room temperature. After 2 hours, the reaction mixture was evaporated under reduced pressure and the residual oxalyl chloride removed azeotropically using dichloromethane. The resulting oil was dissolved in dichloromethane (50 ml) and N,O-dimethylhydroxylamine (4.3 g, 44 mmol) added portionwise to the stirred solution. The resulting mixture was cooled using an ice bath, pyridine (7.1 ml, 88 mmol) added, the cooling bath removed and stirring continued for 18 hours. The reaction mixture was then diluted with dichloromethane (50 ml), washed with 5% aqueous citric acid solution (×2) and saturated brine, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with a solvent gradient of methanol:dichloromethane (0:100 to 2:98), to furnish the required amide as an oil. Rf 0.50 (SS 18). Found: C,59.28; H,9.74; N,8.81. C8H15NO2 ; 0.25 H2O requires C,59.41; H,9.66; N,8.66%.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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